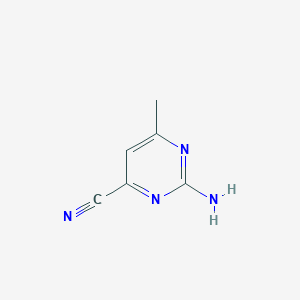

2-amino-6-methylpyrimidine-4-carbonitrile

Description

Overview of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene, contains two nitrogen atoms at positions 1 and 3 of the ring. Its derivatives are a cornerstone of heterocyclic chemistry, largely because the pyrimidine scaffold is a core component of essential biological molecules such as the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA.

In synthetic chemistry, the pyrimidine ring system is a privileged scaffold, meaning it is often found in biologically active compounds. Chemists utilize pyrimidine derivatives as building blocks for new therapeutic agents. chemscene.com Their value is enhanced by the potential for substitution at various points on the ring, which allows for the fine-tuning of chemical and biological properties. The synthesis of highly substituted pyrimidines is a significant area of research, with methods like multicomponent reactions being developed to create diverse libraries of these compounds efficiently. nih.govnih.gov These libraries are then screened for potential applications, including as enzyme inhibitors and receptor antagonists in drug discovery. nih.gov

Significance of 2-amino-6-methylpyrimidine-4-carbonitrile as a Synthetic Target and Intermediate

The specific compound 2-amino-6-methylpyrimidine-4-carbonitrile holds significance both as a goal of chemical synthesis (a synthetic target) and as a starting material for other products (a synthetic intermediate).

As a synthetic target , its preparation showcases advances in organic synthesis methodologies. The creation of specifically substituted pyrimidines like this one requires precise control over reaction conditions to ensure the correct placement of the functional groups (regiochemistry). Research into the synthesis of such molecules contributes to a broader understanding of reaction mechanisms and the development of new catalytic systems.

As a synthetic intermediate , 2-amino-6-methylpyrimidine-4-carbonitrile is particularly valuable. The functional groups on the molecule offer several handles for further chemical modification:

The amino group can undergo various reactions, including substitution.

The carbonitrile (cyano) group is a versatile functional group that can be converted into other functionalities, such as an amine or a carboxylic acid, through reduction or hydrolysis, respectively.

The pyrimidine ring itself can participate in various chemical transformations.

This versatility makes it a key starting material for building more complex heterocyclic compounds, which are investigated for potential use in pharmaceuticals and agrochemicals. For instance, substituted 2-aminopyrimidine (B69317) derivatives are explored for their biological activities, which can be modified based on the groups attached to the core ring structure. nih.gov The development of efficient, often one-pot, three-component reactions to build the pyrimidine core is a significant achievement, allowing for the rapid generation of a wide array of derivatives for further study. nih.gov

Table 2: Synthetic Utility of Functional Groups in 2-amino-6-methylpyrimidine-4-carbonitrile

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Amino (-NH₂) | 2 | Nucleophilic substitution, acylation, alkylation |

| Carbonitrile (-CN) | 4 | Reduction (to aminomethyl), Hydrolysis (to carboxylic acid) |

This table summarizes potential reaction types based on general organic chemistry principles and findings for related compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-methylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-2-5(3-7)10-6(8)9-4/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSNOFWJDHHMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355951 | |

| Record name | 2-amino-4-cyano-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64376-14-3 | |

| Record name | 2-amino-4-cyano-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Methylpyrimidine 4 Carbonitrile and Its Analogs

Established Synthetic Pathways for 2-amino-6-methylpyrimidine-4-carbonitrile

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

The foundational approach to synthesizing the pyrimidine core of 2-amino-6-methylpyrimidine-4-carbonitrile involves the condensation of a three-carbon dielectrophile with a nucleophile containing an N-C-N moiety. nih.gov A prominent method is the Pinner synthesis, which traditionally involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com For the target molecule, this involves reacting a β-keto nitrile with guanidine (B92328). The use of guanidine as the dinucleophilic component directly introduces the 2-amino group onto the pyrimidine ring. nih.gov

A common and efficient route involves a three-component reaction. nih.gov This one-pot synthesis brings together an α-cyanoketone, a carboxaldehyde, and guanidine. nih.gov The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization of the dihydropyrimidine (B8664642) intermediate. nih.gov For the specific synthesis of 2-amino-6-methylpyrimidine-4-carbonitrile, a methyl-substituted amidine, such as acetamidine (B91507), is utilized to introduce the 6-methyl group.

Another established method starts with malononitrile (B47326), which can be reacted with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate (B86663) to form an enamine intermediate. This intermediate, without isolation, is then condensed with acetamidine hydrochloride to yield 4-amino-2-methylpyrimidine-5-carbonitrile (B15760), a close analog. acs.orgresearchgate.net A similar strategy employs the reaction of 2-cyanoacetamide (B1669375) with a Vilsmeier reagent to create an enamine, which is subsequently cyclized with acetamidine to produce the same pyrimidine carbonitrile. acs.orgresearchgate.net

| Reactants | Key Reagents/Conditions | Product Type |

| β-Keto Nitrile, Guanidine | Base-catalyzed condensation | 2-Aminopyrimidine (B69317) |

| α-Cyanoketone, Carboxaldehyde, Guanidine | One-pot, often acid or base-catalyzed | 2-Amino-4,6-disubstituted pyrimidine-5-carbonitrile |

| Malononitrile, DMF/Dimethyl Sulfate, Acetamidine HCl | In situ enamine formation, condensation | 4-Amino-2-methylpyrimidine-5-carbonitrile |

| 2-Cyanoacetamide, Vilsmeier Reagent, Acetamidine | Enamine formation, condensation | 4-Amino-2-methylpyrimidine-5-carbonitrile |

| 1,3-Diynes, Guanidine | Cs2CO3, DMSO | Carbonyl 2-aminopyrimidines rsc.org |

Functional Group Interconversion Strategies

Functional group interconversion provides an alternative route to 2-amino-6-methylpyrimidine-4-carbonitrile, starting from an existing pyrimidine ring. researchgate.net This can involve the transformation of substituents like carboxylic acid derivatives or halogens into the desired amino, methyl, or cyano groups.

For instance, a pyrimidine bearing a carboxylic acid or an ester group at the 4-position can be converted to the corresponding carbonitrile. This transformation can be achieved through a multi-step process involving conversion to a primary amide followed by dehydration using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Halogenated pyrimidines are also valuable precursors. A 4-chloropyrimidine (B154816) can undergo nucleophilic substitution with a cyanide salt, such as potassium cyanide, to introduce the carbonitrile group. The amino group at the 2-position is often incorporated during the initial ring formation, but it can also be introduced by nucleophilic displacement of a suitable leaving group, like a chlorine atom, at that position. However, amination at the C-2 position can be less efficient and may require an excess of the amine nucleophile. nih.gov

Synthesis of Related Pyrimidine Carbonitrile Scaffolds and Precursors

The synthesis of analogs and precursors of 2-amino-6-methylpyrimidine-4-carbonitrile employs similar strategies, with variations in the starting materials to achieve different substitution patterns.

Strategies for Introducing the Carbonitrile Moiety

The carbonitrile group is a key functional moiety, and its introduction is a critical step in the synthesis of these scaffolds. nih.gov A primary method for its direct incorporation is through the use of malononitrile or its derivatives as one of the starting components in a cyclization reaction. nih.gov For example, reacting 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides is an effective way to produce 4-aminopyrimidine-5-carbonitriles. researchgate.net

Another approach involves the use of α-cyanoketones in three-component reactions, which directly places the cyano group at the 5-position of the resulting pyrimidine ring. nih.gov Furthermore, the Sandmeyer reaction offers a classical method to convert an amino group on the pyrimidine ring into a carbonitrile group via a diazonium salt intermediate, although this is less commonly used for initial synthesis.

Amination and Methylation Procedures on Pyrimidine Rings

Amination of the pyrimidine ring can be achieved through nucleophilic aromatic substitution, where a leaving group, typically a halogen, is displaced by an amine. organic-chemistry.org For instance, reacting a 2-chloropyrimidine (B141910) with ammonia (B1221849) or an appropriate amine can introduce the 2-amino group. nih.gov The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by quaternization of one of the ring nitrogens. wur.nl

Methylation of the pyrimidine ring can be accomplished through various methods. acs.org One approach involves using an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), to react with a suitably activated pyrimidine derivative. Another strategy is to incorporate the methyl group from the outset by using a methyl-containing building block, such as a methyl-substituted dicarbonyl compound or amidine, in the initial cyclization reaction. organic-chemistry.org For example, using acetamidine in the condensation reaction directly installs the methyl group at the 2-position. acs.org

Advanced Synthetic Techniques and Scalability Considerations in Pyrimidine Carbonitrile Synthesis

For industrial-scale production, the development of scalable processes is crucial. acs.orgresearchgate.net This involves optimizing reaction conditions, using cost-effective starting materials, and designing convenient workup and purification procedures. acs.org For example, two scalable processes for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, have been developed. Both routes converge on the common intermediate 4-amino-2-methylpyrimidine-5-carbonitrile (6). The first approach utilizes the less expensive 2-cyanoacetamide and a Vilsmeier reagent, while the second employs malononitrile and an ionic salt generated in situ, with both methods proving suitable for industrial application. acs.orgresearchgate.net The use of recyclable iron(II)-complex catalysts in the synthesis of pyrimidine derivatives from carbonyl compounds and amidines also represents a move towards more sustainable and scalable chemical manufacturing. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Methylpyrimidine 4 Carbonitrile

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the title compound.

FTIR spectroscopy is a powerful tool for the structural elucidation of pyrimidine (B1678525) derivatives. vandanapublications.comvandanapublications.com The FTIR spectrum of 2-amino-6-methylpyrimidine-4-carbonitrile reveals characteristic absorption bands that correspond to the specific vibrational modes of its functional groups.

Key vibrational frequencies observed in the FTIR spectrum include:

N-H Stretching: The amino group (NH₂) typically exhibits strong stretching vibrations in the region of 3300–3400 cm⁻¹. vandanapublications.com

C-H Stretching: The methyl group (CH₃) shows C-H stretching vibrations around 2850–2950 cm⁻¹. vandanapublications.com

C≡N Stretching: The nitrile group (C≡N) presents a sharp and characteristic absorption peak around 2204–2210 cm⁻¹. mdpi.com

C=N and C=C Ring Stretching: The pyrimidine ring's C=N and C=C stretching vibrations are typically observed in the 1600–1650 cm⁻¹ range. vandanapublications.com

NH₂ Scissoring: The scissoring vibration of the amino group is found near 1600 cm⁻¹. vandanapublications.com

C-N Stretching: The stretching vibrations for C-N bonds appear in the 1200–1350 cm⁻¹ region. vandanapublications.com

These assignments are consistent with the analysis of other pyrimidine derivatives and provide a vibrational fingerprint for the molecule. vandanapublications.comvandanapublications.comphyschemres.org

Table 1: FTIR Spectral Data for 2-amino-6-methylpyrimidine-4-carbonitrile and Related Compounds

| Vibrational Mode | 2-amino-6-methylpyrimidine-4-carbonitrile (cm⁻¹) | 2-amino-4,6-diphenylnicotinonitrile (cm⁻¹) mdpi.com | 2-amino-4,6-dimethylpyrimidine (cm⁻¹) ijera.com |

| N-H Stretching | ~3300-3400 | 3463, 3299 | - |

| C≡N Stretching | ~2212 | 2205 | - |

| C=N/C=C Ring Stretching | ~1600-1650 | 1637 | - |

| NH₂ Bending/Scissoring | ~1600 | 1637 | - |

| C-H Stretching | ~2850-2950 | - | - |

| C-N Stretching | ~1200-1350 | - | - |

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of pyrimidine and its derivatives can reveal details about the molecular structure and intermolecular interactions. acs.orgnih.gov For instance, in crystalline pyrimidine, certain normal modes are observed to shift to higher energy (a blue shift) and sharpen compared to the liquid phase, which can be attributed to weak C-H···N interactions. acs.org

For a related compound, 2-amino-4,6-dimethylpyrimidine, the FT-Raman spectrum was recorded in the Stokes region (4000-100 cm⁻¹) using a Nd:YAG laser at 1064 nm for excitation. ijera.com While specific data for 2-amino-6-methylpyrimidine-4-carbonitrile is not detailed, analysis of similar compounds indicates that Raman spectroscopy is a valuable tool for a complete vibrational assignment. ijera.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In pyrimidine derivatives, the chemical shifts of protons are influenced by the electronic effects of the substituents on the ring. researchgate.netnih.gov

For 2-amino-6-methylpyrimidine-4-carbonitrile, the expected ¹H NMR signals would include:

A singlet for the methyl (CH₃) protons.

A broad singlet for the amino (NH₂) protons.

A singlet for the proton on the pyrimidine ring.

While specific spectral data for the target compound is not available, analysis of similar structures, such as 2-amino-6-aryl-4-(furan-2yl)pyrimidines, shows the amino protons as a singlet around 5.14 ppm and the H-5 proton of the pyrimidine ring at 7.59 ppm. semanticscholar.org

Table 2: Representative ¹H NMR Chemical Shifts for Substituted Pyrimidines

| Proton | 2-amino-6-aryl-4-(furan-2yl)pyrimidine semanticscholar.org | Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate nih.gov |

| NH₂ | 5.14 ppm (s) | - |

| Pyrimidine H-5/H-6 | 7.59 ppm (s) | 4.91 ppm (dt) |

| CH₃ | 3.87 ppm (s, methoxy) | 2.04 ppm (t), 1.21 ppm (d) |

Note: The table shows data for related but different compounds to illustrate typical chemical shift ranges.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. researchgate.netresearchgate.net

For 2-amino-6-methylpyrimidine-4-carbonitrile, the ¹³C NMR spectrum would be expected to show distinct signals for:

The carbon of the methyl group (CH₃).

The carbon of the nitrile group (C≡N), typically in the range of 110-120 ppm.

The carbon atoms of the pyrimidine ring, with their specific shifts influenced by the amino and nitrile substituents.

In a related pyrimidine derivative, the carbons of the thiocarbonyl, carbonyl, and carbonitrile groups exhibited signals at δ 176.30, 161.06, and 113.81 ppm, respectively. nih.gov

Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Pyrimidines

| Carbon | Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate nih.gov | Thieno[2,3-d]pyrimidine derivative nih.gov |

| C=O | 162.29 ppm | 161.06 ppm |

| C≡N | - | 113.81 ppm |

| Pyrimidine Ring Carbons | 147.00, 146.59, 110.64, 100.79 ppm | - |

| CH₃ | 24.50, 16.53 ppm | - |

Note: The table shows data for related but different compounds to illustrate typical chemical shift ranges.

Electronic Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and transitions. The absorption spectrum of pyrimidine derivatives is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. nih.govrsc.orgrsc.org

The electronic absorption spectrum of pyrimidine derivatives can be influenced by substituents and the solvent. mdpi.comresearchgate.net For instance, halogenation can cause shifts in the absorption bands. rsc.orgrsc.org The study of various pyrimidine derivatives has shown absorption maxima at different wavelengths, for example, a pyrimidine derivative was monitored at 275 nm. nih.govnih.gov Another study on 2-amino-4,6-diphenylnicotinonitriles reported absorption maxima in the range of 299-325 nm (n–π) and 394-427 nm (π–π). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is often presented as absorbance versus wavelength (λ) and can provide valuable information about the electronic structure of a molecule, particularly those containing chromophores such as aromatic rings and conjugated systems.

For pyrimidine derivatives, UV-Vis spectra are typically characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring and its substituents. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the pyrimidine ring, as well as the solvent used. For instance, studies on various pyrimidine compounds show that the presence of amino and cyano groups influences the electronic transitions. researchgate.net

Without experimental data for 2-amino-6-methylpyrimidine-4-carbonitrile, a specific data table cannot be generated. However, a hypothetical table based on typical values for similar aminocyanopyrimidines would look as follows:

Hypothetical UV-Vis Absorption Data for 2-amino-6-methylpyrimidine-4-carbonitrile

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~230-250 | ~10,000-15,000 | π → π |

| Ethanol | ~290-320 | ~3,000-7,000 | π → π |

| Dichloromethane | ~235-255 | ~11,000-16,000 | π → π |

| Dichloromethane | ~295-325 | ~3,500-7,500 | π → π |

Note: This table is illustrative and not based on experimental results for the specified compound.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a molecule in the solid state. Analysis of related pyrimidine structures, such as 2-amino-4-hydroxy-6-methylpyrimidine, reveals key geometric features. nih.gov For 2-amino-6-methylpyrimidine-4-carbonitrile, the pyrimidine ring is expected to be essentially planar due to its aromatic character. The amino, methyl, and carbonitrile substituents would lie in or close to this plane.

Specific bond lengths and angles are crucial for understanding the electronic effects of the substituents. For example, the C≡N bond of the nitrile group would have a characteristic short length, and the C-C-N angle would be nearly linear. The C-NH₂ bond length would provide insight into the degree of electronic delocalization between the amino group and the ring.

Illustrative Table of Expected Molecular Geometry Parameters

| Parameter | Expected Value | Parameter | Expected Value |

| Bond Lengths (Å) | Bond Angles (˚) | ||

| C4-C(Nitrile) | ~1.44 | N1-C2-N3 | ~117 |

| C≡N | ~1.15 | C2-N3-C4 | ~122 |

| C2-N(Amino) | ~1.35 | N3-C4-C5 | ~118 |

| C6-C(Methyl) | ~1.50 | C4-C5-C6 | ~120 |

Note: This table presents expected values based on standard bond lengths and angles and data from similar structures; it is not experimental data for the title compound.

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The solid-state packing of 2-amino-6-methylpyrimidine-4-carbonitrile would be significantly influenced by supramolecular interactions, particularly hydrogen bonds. The amino group (-NH₂) is an excellent hydrogen bond donor, while the pyrimidine ring nitrogen atoms and the nitrogen of the carbonitrile group are potential hydrogen bond acceptors.

Common Hydrogen Bonding Motifs in Aminopyrimidines

| Donor | Acceptor | Motif Type | Description |

| N-H (Amino) | N (Pyrimidine Ring) | R²₂(8) | A common and stable dimeric ring motif. |

| N-H (Amino) | N (Nitrile) | Chain | Head-to-tail arrangement of molecules. |

| C-H (Methyl/Ring) | N (Nitrile/Ring) | C-H···N | Weaker interactions that contribute to stabilizing the 3D network. |

Note: This table is based on common interactions observed in related crystal structures. nih.gov

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, while strictly adhering to the specified compound. Constructing the article would require using data from analogous but distinct molecules, which would contradict the explicit instruction to focus solely on "2-amino-6-methylpyrimidine-4-carbonitrile."

Computational Chemistry for Unveiling Molecular Properties and Reactivity

Non-Linear Optical (NLO) Properties and First Order Hyperpolarizability Calculations

The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of phenomena with applications in optical data processing, telecommunications, and photonics. Organic molecules, particularly those with extensive π-conjugated systems, have garnered significant attention as potential NLO materials due to their large hyperpolarizabilities, architectural flexibility, and ease of synthesis. Pyrimidine (B1678525) derivatives are of particular interest due to the ring's inherent electron-withdrawing and aromatic characteristics, making it an ideal scaffold for creating "push-pull" systems that enhance NLO responses rsc.orgnih.gov.

Computational chemistry, primarily through Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of novel molecules before their synthesis, thereby guiding experimental efforts nih.gov. While direct computational studies on 2-amino-6-methylpyrimidine-4-carbonitrile were not found in the reviewed literature, analyses of structurally analogous compounds provide significant insights into its potential NLO behavior. The presence of an electron-donating amino group (-NH₂) and a strong electron-withdrawing carbonitrile group (-CN) on the pyrimidine framework suggests a promising candidate for NLO applications.

Computational Methodology

The prediction of NLO properties is typically performed using DFT calculations. A common and reliable method involves optimizing the molecular geometry using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set such as 6-311++G(d,p) rsc.orgnih.govmjcce.org.mk. This level of theory provides a robust balance between accuracy and computational cost for calculating key electronic properties.

The primary parameters derived from these calculations to evaluate a molecule's NLO potential are:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The key indicator of a molecule's second-order NLO response. A large β value is crucial for applications like second-harmonic generation (SHG). The total hyperpolarizability (β_tot) is calculated from its tensor components using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

These parameters are often calculated in both the gas phase and in various solvents (simulated using models like the Polarizable Continuum Model, PCM) to understand environmental effects on NLO properties.

Research Findings and First-Order Hyperpolarizability

Theoretical studies on various substituted pyridine (B92270) and pyrimidine derivatives demonstrate the effectiveness of the computational approach. For instance, a DFT/B3LYP/6-311++G(d,p) study on 5-bromo-3-nitropyridine-2-carbonitrile, a molecule also featuring a nitrile group on a heterocyclic ring, calculated its first-order hyperpolarizability (β) to be 4.5553 × 10⁻³⁰ esu nih.gov. This value is noteworthy as it is approximately five times greater than that of urea (β ≈ 0.967 × 10⁻³⁰ esu), a standard reference material for NLO comparisons nih.gov. Such a significant enhancement is a strong indicator of potent NLO activity.

The table below summarizes the calculated NLO properties for a representative analogous compound from the literature, illustrating the typical data obtained from these computational studies.

| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β_tot) [esu] | Reference |

|---|---|---|---|---|---|

| 5-bromo-3-nitropyridine-2-carbonitrile | DFT/B3LYP/6-311++G(d,p) | 2.5550 | 5.3795 × 10⁻²³ | 4.5553 × 10⁻³⁰ | nih.gov |

The large hyperpolarizability in such molecules arises from the intramolecular charge transfer (ICT) facilitated by the electron-donating and electron-withdrawing substituents. For 2-amino-6-methylpyrimidine-4-carbonitrile, the amino group acts as a strong electron donor, pushing electron density into the π-system of the pyrimidine ring, while the carbonitrile group acts as a strong electron acceptor, pulling electron density away. This "push-pull" architecture is a classic design strategy for high-performance NLO molecules.

Based on these theoretical precedents, it is highly probable that 2-amino-6-methylpyrimidine-4-carbonitrile possesses a significant first-order hyperpolarizability, making it a strong candidate for further investigation as an NLO material. Definitive quantification of its properties, however, requires specific computational analysis and experimental validation.

Chemical Transformations and Derivatization Chemistry of 2 Amino 6 Methylpyrimidine 4 Carbonitrile

Reactions Involving the Amino Group

The exocyclic amino group at the C2-position of 2-amino-6-methylpyrimidine-4-carbonitrile is a key site for nucleophilic reactions. These reactions, including acylation, alkylation, and condensation, provide a straightforward route to functionalize the pyrimidine (B1678525) core.

Acylation: The amino group can be readily acylated to form the corresponding amides. For instance, reaction with acylating agents such as ethyl carbonochloridate (B8618190) in the presence of a base like pyridine (B92270) can yield the corresponding carbamate (B1207046) ester. rsc.org This transformation is a common strategy to introduce new functional groups and modify the electronic properties of the pyrimidine ring.

Alkylation: While alkylation can occur at multiple sites, including the ring nitrogens, reactions targeting the amino group are also possible. The introduction of alkyl groups can significantly alter the compound's biological activity. For example, the presence of a methyl group on the exocyclic amino group has been shown to be crucial for the selectivity of certain pyrimidine derivatives as A1 adenosine (B11128) receptor antagonists. nih.gov

Condensation Reactions: The amino group can participate in condensation reactions with various electrophiles. A notable example is the reaction with aldehydes and ketones. For instance, in the synthesis of certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives, the amino group of a related 6-aminopyrimidine derivative reacts with dimethylformamide-dimethylacetal (DMF-DMA) to form an amidine intermediate, which then undergoes further cyclization. rsc.org Similarly, condensation with α-cyanoketones and carboxaldehydes is a key step in the Biginelli-inspired synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles. nih.gov

Reactions at the Pyrimidine Ring Nitrogen Atoms

The pyrimidine ring contains two nitrogen atoms, which are generally less nucleophilic than the exocyclic amino group but can undergo reactions under specific conditions. Alkylation of the ring nitrogens is a known transformation for pyrimidine derivatives. Studies on the alkylation of the analogous compound, 2-amino-6-methylpyrimidin-4-one, have shown that the reaction can occur at the N3 position, and in some cases, a mixture of N3 and O4 alkylated products is formed, depending on the alkylating agent and reaction conditions. europeanscience.orgeuropeanscience.org For instance, methylation with methyl iodide or methyl tosylate predominantly yields the N3-alkylated product, whereas alkylation with longer chain alkyl halides (C4-C9) favors the formation of the O4-alkylated product. europeanscience.org This indicates that the regioselectivity of alkylation is influenced by the steric bulk of the alkylating agent. europeanscience.org

It has also been observed that in the solid state, silver(I) ions can coordinate with the ring nitrogen atoms of similar aminopyrimidine ligands. nih.gov This suggests the potential for metal-catalyzed reactions at these positions.

Transformations of the Nitrile Group

The carbonitrile group at the C4-position is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of 2-amino-6-methylpyrimidine-4-carbonitrile.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. openstax.org This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the electrophilic carbon of the nitrile. openstax.orglibretexts.org The resulting carboxylic acid can then be used in further synthetic manipulations.

Reduction: A significant transformation of the nitrile group is its reduction to a primary amine. This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the carbon-nitrogen triple bond. libretexts.org Diisobutylaluminium hydride (DIBALH) can also be used, and under controlled conditions, it can selectively reduce the nitrile to an aldehyde after an aqueous work-up. libretexts.org Other reducing systems, such as ammonia (B1221849) borane, have also been employed for the reduction of nitriles to primary amines. organic-chemistry.org

Nucleophilic Additions: The polarized nature of the nitrile group makes it susceptible to attack by various nucleophiles. openstax.orglibretexts.org For example, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org This reaction provides a valuable method for carbon-carbon bond formation.

| Transformation | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary amine |

| Reduction | 1. DIBALH, 2. H₂O | Aldehyde |

| Nucleophilic Addition | 1. R-MgX, 2. H₂O | Ketone |

Reactions of the Methyl Group

The methyl group at the C6-position of the pyrimidine ring is activated by the adjacent electron-withdrawing nitrogen atoms, making it susceptible to various reactions. stackexchange.com

Condensation Reactions: This "active" methyl group can participate in aldol-type condensation reactions with aldehydes, particularly in the presence of an acid, Lewis acid, dehydrating agent, or a strong organic base as a catalyst. stackexchange.com For example, reaction with benzaldehyde (B42025) can lead to the formation of a styrylpyrimidine derivative. stackexchange.com This reactivity is analogous to that of methyl groups in other π-deficient heterocyclic systems like 2-methylpyridine. stackexchange.com

Oxidation and Halogenation: While specific examples for 2-amino-6-methylpyrimidine-4-carbonitrile are not detailed in the provided context, the methyl group on a pyrimidine ring can generally be oxidized to a carboxylic acid using strong oxidizing agents. Halogenation of the methyl group is also a potential transformation, which would provide a handle for further nucleophilic substitution reactions.

Cyclocondensation Reactions Utilizing 2-amino-6-methylpyrimidine-4-carbonitrile as a Building Block

The multiple reactive sites on 2-amino-6-methylpyrimidine-4-carbonitrile make it an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. rsc.org These reactions often involve the participation of the amino group and the nitrile group, or the amino group and the activated methyl group, with a suitable bifunctional reagent.

For instance, the reaction of related aminopyrimidine derivatives with reagents like carbon disulfide or formic acid can lead to the formation of fused pyrimido[4,5-d]pyrimidine systems. rsc.org The mechanism of these reactions typically involves initial condensation at the amino groups followed by cyclization. rsc.org

Furthermore, multicomponent reactions provide an efficient route to complex heterocyclic structures. A Biginelli-inspired three-component reaction involving an α-cyanoketone, a carboxaldehyde, and a guanidine (B92328) derivative can lead to the formation of 2-aminopyrimidine-5-carbonitriles. nih.gov By adapting the starting materials, this methodology could be applied to synthesize fused pyrimidines starting from 2-amino-6-methylpyrimidine-4-carbonitrile. Similarly, tandem Knoevenagel-Michael-cyclocondensation reactions are employed to synthesize pyrano[2,3-d]pyrimidine derivatives from barbituric acid, aldehydes, and malononitrile (B47326), highlighting the utility of cyano-activated compounds in building complex heterocyclic frameworks. pcbiochemres.com

Theoretical and Investigational Applications As a Chemical Scaffold

Precursor in Organic Synthesis for Complex Heterocycles and Fine Chemicals

As a functionalized pyrimidine (B1678525), 2-amino-6-methylpyrimidine-4-carbonitrile is a key starting material for synthesizing more complex heterocyclic systems. The amino and cyano groups are particularly important reactive handles. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

This reactivity allows for the construction of fused ring systems and the introduction of diverse substituents, making it a valuable precursor for fine chemicals. For instance, related 2-aminopyrimidine (B69317) derivatives are known starting points for building fused heterocyclic structures like pyrido[2,3-d]pyrimidines, which are themselves important pharmacophores. mdpi.com Efficient, multi-component reactions, such as Biginelli-inspired methods, have been developed for the synthesis of related 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles, highlighting the utility of these scaffolds in generating large libraries of complex molecules. nih.gov Similarly, other aminopyrimidine precursors have been used to synthesize a wide range of heterocycles, including oxazepines, β-lactams, and thiazolidines, demonstrating the synthetic versatility of this class of compounds. researchgate.net

Role as a Building Block in Medicinal Chemistry Research

The aminopyrimidine core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities. researchgate.net The 2-amino-6-methylpyrimidine-4-carbonitrile scaffold provides a rigid framework that can be strategically decorated with various functional groups to optimize interactions with biological targets.

Scaffold for Enzyme Inhibitor Design (e.g., PI3K inhibitors, theoretical relevance)

The pyrimidine-carbonitrile framework is particularly significant in the design of enzyme inhibitors, especially those targeting kinases. tandfonline.com Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the pyrimidine ring can serve as a bioisostere for the adenine base of ATP. frontiersin.orgnih.gov

A prominent example is the development of Phosphoinositide 3-kinase (PI3K) inhibitors, a key target in cancer therapy. tandfonline.com Numerous PI3K inhibitors are based on a pyrimidine scaffold. For example, derivatives of 2,4-dimorpholinopyrimidine-5-carbonitrile have been designed and synthesized as potent and orally bioavailable PI3K inhibitors. frontiersin.orgnih.gov In these designs, the pyrimidine-5-carbonitrile core acts as the foundational pharmacophore, with substitutions at other positions fine-tuning the molecule's potency and selectivity. frontiersin.orgnih.gov Docking studies have shown that the pyrimidine core can form crucial hydrogen bonds within the ATP-binding site of PI3Kα, anchoring the inhibitor in place. frontiersin.orgnih.gov

Table 1: Examples of Pyrimidine-Carbonitrile Scaffolds in Enzyme Inhibitor Research

| Scaffold/Derivative | Target Enzyme | Therapeutic Area | Key Findings |

| 2,4-Dimorpholinopyrimidine-5-carbonitriles | PI3Kα, PI3Kδ | Oncology | Compound 17p showed potent PI3Kα inhibitory activity (IC50: 31.8 nM) and significant antiproliferative activity against four cancer cell lines. frontiersin.orgnih.gov |

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitriles | PI3Kδ, PI3Kγ, AKT-1 | Oncology | Compound 7f was identified as a promising multi-acting inhibitor on the PI3K/AKT axis in leukemia and breast cancer cell lines. tandfonline.com |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Adenosine (B11128) A1 Receptor (Antagonist) | Neurology, Cardiology | Extensive SAR studies led to the identification of highly potent and selective A1AR antagonists. nih.govnih.gov |

Exploration in the Development of Antimicrobial and Anticancer Agents (investigational and theoretical potential)

The pyrimidine ring is a core component of many compounds investigated for their antimicrobial and anticancer properties. thepharmajournal.com Derivatives of 2-aminopyrimidine have been widely synthesized and evaluated for these activities. nih.gov The structural versatility of the 2-amino-6-methylpyrimidine-4-carbonitrile scaffold makes it an attractive starting point for developing new agents in these therapeutic areas.

Research has shown that fusing other heterocyclic rings to the pyrimidine core can lead to potent biological activity. researchgate.net For example, various pyrimidine-5-carbonitrile derivatives have been synthesized and tested against cancer cell lines, with some compounds showing significant cytotoxic effects. rsc.orgmdpi.com Similarly, novel pyrimidine derivatives have demonstrated excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov While direct studies on 2-amino-6-methylpyrimidine-4-carbonitrile may be limited, the extensive research on analogous structures underscores its high potential as a scaffold for novel anticancer and antimicrobial drug discovery. mdpi.comevitachem.com

Investigational Applications in Agrochemicals (e.g., nitrification inhibitors based on structural analogy)

Beyond medicine, pyrimidine derivatives have found applications in agriculture. One area of investigation is their use as nitrification inhibitors. Nitrification is the biological oxidation of ammonia (B1221849) to nitrate, a process that can lead to nitrogen loss from the soil and environmental pollution. Nitrification inhibitors are compounds that slow this process, thereby improving the efficiency of nitrogen fertilizers. knaw.nl

A close structural analog, 2-amino-4-chloro-6-methylpyrimidine (AM), has been specifically investigated as a nitrification inhibitor. evitachem.comgoogle.com It works by deactivating the ammonia monooxygenase (AMO) enzyme, which is responsible for the first and rate-limiting step of nitrification. knaw.nl The structural similarity between AM and 2-amino-6-methylpyrimidine-4-carbonitrile suggests that the latter could also possess or be modified to exhibit similar inhibitory activity, making it a candidate for research into new, more effective agrochemicals. evitachem.com

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles for Derivatives

To optimize the biological activity of a chemical scaffold, researchers conduct Structure-Activity Relationship (SAR) studies. These studies involve systematically modifying different parts of the molecule and observing how these changes affect its interaction with a biological target. The 2-aminopyrimidine scaffold has been the subject of extensive SAR studies. nih.gov

For example, in the development of histamine H4 receptor antagonists, systematic modifications of a 2-aminopyrimidine core revealed that replacing a tert-butyl group at the 6-position with aromatic or secondary amine moieties significantly enhanced potency. nih.gov In another comprehensive study on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as adenosine receptor antagonists, researchers found that the nature of the aromatic groups at positions 4 and 6 influenced the selectivity profile, while methylation of the 2-amino group was a key determinant for achieving high selectivity for the A1 receptor subtype. nih.govnih.gov

These SAR studies provide crucial design principles. For PI3K inhibitors based on the pyrimidine-5-carbonitrile scaffold, it was found that the pyrimidine group acts as the basic framework for maintaining inhibitory activity, while other groups, like morpholine, form key hydrogen bonds that enhance binding. frontiersin.orgnih.gov Such insights are invaluable for the rational design of new, more potent, and selective therapeutic agents based on the 2-amino-6-methylpyrimidine-4-carbonitrile framework.

Future Outlook and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies for Pyrimidine (B1678525) Carbonitriles

The synthesis of pyrimidine derivatives is undergoing a paradigm shift towards more sustainable and efficient methods. A novel, regioselective, iridium-catalyzed multicomponent synthesis has been developed to produce highly decorated pyrimidines from amidines and up to three different alcohols. nih.govbohrium.com This process, which proceeds through a sequence of condensation and dehydrogenation, liberates only hydrogen and water as byproducts, representing a significant step forward in sustainable synthesis. nih.govbohrium.com

Another green approach involves the use of a robust and reusable solid acid biocatalyst derived from bone char (a biowaste product) modified with chlorosulfonic acid. researchgate.net This eco-friendly catalyst has proven highly efficient in the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net Researchers are also exploring catalyst-free conditions, using magnetized deionized water as a green solvent to facilitate one-pot multicomponent synthesis of related fused pyrimidine systems, achieving high yields in short reaction times. researchgate.net These methods stand in contrast to more traditional synthetic routes, offering significant advantages in environmental impact and efficiency.

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Often rely on homogenous or stoichiometric reagents. | Iridium-pincer complexes, modified bone char (biowaste), ZrO2 nanoparticles. nih.govresearchgate.netresearchgate.net |

| Solvents | Often require organic solvents. | Solvent-free conditions, water, magnetized deionized water. researchgate.netmdpi.commdpi.com |

| Byproducts | Can generate significant chemical waste. | Water and dihydrogen are the primary byproducts. bohrium.com |

| Efficiency | May involve multiple steps and lower yields. | High yields achieved in one-pot, multicomponent reactions. nih.govbohrium.comresearchgate.net |

| Starting Materials | Varied, less focus on renewability. | Utilizes alcohols, which can be derived from biomass. nih.govbohrium.com |

Advanced Characterization of Electronic and Photophysical Properties for Material Science Applications

Pyrimidine-5-carbonitrile derivatives are gaining prominence in material science, particularly in the development of organic light-emitting diodes (OLEDs). mdpi.comrsc.org Their inherent electronic properties, often as part of a donor-acceptor structure, make them ideal candidates for advanced materials. A key area of research is their application as emitters in thermally activated delayed fluorescence (TADF) devices. rsc.org

A molecular design strategy combining a 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) acceptor with an ortho-linked bicarbazole donor has been shown to significantly improve the performance of TADF emitters. rsc.org This specific ortho-linkage reduces the energy splitting between the singlet and triplet excited states (ΔEST) to just 0.02 eV and shortens the delayed fluorescence lifetime to 2.4 microseconds. rsc.org These improvements lead to a high reverse intersystem crossing rate, which in turn suppresses efficiency roll-off at high brightness and extends the operational lifetime of the device. rsc.org The photophysical properties, such as absorption and emission wavelengths, are highly dependent on the molecular structure and the solvent environment. mdpi.comresearchgate.net

Table 2: Photophysical Properties of Selected Pyrimidine-Based Emitters

| Compound Type | Key Structural Feature | ΔEST (eV) | Delayed Fluorescence Lifetime (μs) | Key Application |

|---|---|---|---|---|

| PyCN-based Emitter | Ortho-linked bicarbazole donor | 0.02 | 2.4 | High-stability TADF-OLEDs. rsc.org |

| PyCN-based Emitter | Para-linked bicarbazole donor | 0.18 | 12.8 | TADF-OLEDs. rsc.org |

| Pyridine-Carbazole Acrylonitrile | Donor-acceptor structure | Not Reported | Not Reported | Fluorescent materials, potential for NLO. researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Prediction

Exploration of Bio-Inspired Synthetic Routes and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the synthesis of pyrimidine carbonitriles. researchgate.net A major focus is the use of renewable starting materials and environmentally benign reaction conditions. Research has demonstrated the synthesis of pyrimidines from alcohols, which are accessible from biomass sources like lignocellulose, thereby reducing reliance on fossil fuels. nih.govbohrium.com

The use of biowaste as a catalyst precursor, such as the conversion of food-industry bone waste into a highly effective bone char-based solid acid catalyst, exemplifies a circular economy approach within chemical synthesis. researchgate.net Furthermore, the move away from volatile organic solvents towards water, or eliminating solvents entirely, is a cornerstone of green synthetic strategies for these heterocycles. researchgate.netmdpi.com These eco-friendly routes not only minimize environmental impact but also often lead to simpler, more cost-effective processes with high reaction yields and easy product isolation. researchgate.netresearchgate.net

Targeted Molecular Modifications for Enhanced Specificity in Theoretical Applications and Material Development

The functional versatility of the pyrimidine scaffold allows for precise tuning of its properties through targeted molecular modifications. Structure-activity relationship (SAR) studies are fundamental to optimizing compounds for specific applications, from medicinal chemistry to material science. nih.govnih.gov For example, in the development of potential therapeutics, modifying substituents at different positions of the pyrimidine ring can dramatically alter a compound's selectivity and potency as a kinase inhibitor or receptor antagonist. nih.govnih.govnih.gov

A novel "deconstruction-reconstruction" strategy offers a powerful tool for late-stage diversification of complex molecules. nih.gov This approach involves converting a pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to form a reactive iminoenamine building block. This intermediate can then be used in various reactions to construct entirely new heterocyclic systems, effectively allowing chemists to treat the original pyrimidine core as a masked, diversifiable three-carbon unit. nih.gov In material science, targeted modifications, such as altering the linkage position on a pyrimidine-5-carbonitrile acceptor, have been shown to be a successful strategy for fine-tuning photophysical properties to create more efficient and durable OLEDs. rsc.org

Table 3: Impact of Molecular Modifications on Pyrimidine Carbonitrile Derivatives

| Modification Area | Specific Change | Resulting Effect | Application Area |

|---|---|---|---|

| C2-Position | Introduction of sulphonamide phenyl moieties | Enhanced COX-2 inhibition and anticancer activity. nih.govresearchgate.net | Medicinal Chemistry |

| C4/C6-Positions | Introduction of different aryl groups | Influences selectivity for adenosine (B11128) A1 vs A2A receptors. nih.gov | Medicinal Chemistry |

| Donor-Acceptor Linkage | ortho- vs para-linkage to PyCN acceptor | Drastically reduces ΔEST and fluorescence lifetime. rsc.org | Material Science (OLEDs) |

| Core Scaffold | Deconstruction-Reconstruction | Converts pyrimidine into other heterocycles (e.g., azoles). nih.gov | Synthetic Diversification |

Q & A

Q. What are the common synthetic routes for 2-amino-6-methylpyrimidine-4-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions, including condensation of substituted aldehydes with urea/thiourea derivatives under acidic or basic conditions. For example, chlorination of precursor pyridines using phosphoryl chloride (POCl₃) followed by substitution with ammonium acetate yields pyrimidinecarbonitriles . Optimizing solvent systems (e.g., aqueous vs. organic) and temperature (thermal vs. reflux) significantly impacts yields. Three-component reactions under thermal aqueous conditions have also been effective for structurally similar pyrimidinecarbonitriles, achieving yields >70% .

Q. How do substituent positions (amino and methyl groups) influence the reactivity of this compound?

The amino group at position 2 enhances nucleophilic reactivity, enabling participation in hydrogen bonding and coordination chemistry. The methyl group at position 6 introduces steric hindrance, which can modulate regioselectivity in substitution reactions. Comparative studies of pyrimidine derivatives show that positional isomerism (e.g., 2-amino vs. 6-amino substitution) alters binding affinities and electronic properties, as seen in IR and NMR spectral shifts .

Q. What analytical techniques are critical for characterizing 2-amino-6-methylpyrimidine-4-carbonitrile?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions via chemical shifts (e.g., δH ~7–8 ppm for aromatic protons; δC ~110–120 ppm for nitrile groups) .

- Mass spectrometry (MS) : For molecular ion ([M⁺]) identification and fragmentation patterns (e.g., m/z 225 for M⁺ in methyl-substituted analogs) .

- IR spectroscopy : To detect functional groups (e.g., ν ~2212 cm⁻¹ for C≡N stretching) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 2-amino-6-methylpyrimidine-4-carbonitrile?

DFT methods, such as the Becke exchange-correlation functional, model the compound’s HOMO-LUMO gaps, charge distribution, and reactivity. For example, gradient-corrected functionals with proper asymptotic behavior (e.g., Becke’s 1988 functional) accurately predict correlation energies and electron density profiles, aiding in understanding its nucleophilic/electrophilic sites . These calculations can guide experimental design for catalysis or molecular docking studies.

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational results?

Discrepancies often arise from solvent effects or approximations in computational models. To address this:

- Solvent corrections : Include implicit solvent models (e.g., COSMO) in DFT calculations to match experimental NMR/UV-Vis data .

- Hybrid methods : Combine experimental IR/Raman spectra with DFT vibrational frequency analyses to refine force-field parameters .

- Crystallographic validation : Use single-crystal X-ray diffraction (e.g., SHELX refinement) to resolve ambiguities in substituent geometry .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Kinetic isotope effects (KIE) : Deuterium labeling at the amino group can reveal proton-transfer steps in acid/base-mediated reactions.

- Radical trapping : Use TEMPO or BHT to identify radical intermediates in photochemical reactions.

- Isotopic labeling (¹⁵N/¹³C) : Track nitrile group participation in cycloadditions or nucleophilic substitutions via MS or NMR .

Q. What are the challenges in scaling up synthesis while maintaining purity for biological assays?

Key issues include:

- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratios for amine-nitrile coupling) and use scavenger resins to trap excess reagents .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization (ethanol/water) to achieve >95% purity .

- Stability : Store the compound under inert atmospheres (N₂/Ar) to prevent oxidation of the nitrile group .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Standardized protocols : Use established cell lines (e.g., HEK293 for receptor binding) and replicate doses in triplicate.

- Control compounds : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay sensitivity .

- Meta-analysis : Cross-reference results with structural analogs (e.g., 6-(4-methoxyphenyl) derivatives) to identify substituent-dependent trends .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.